

An In-depth Technical Guide to Gestodene: Properties, Mechanism of Action, and Hazards

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-1,4-benzodioxane

Cat. No.: B1288183

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The provided CAS number, 58328-39-5, is predominantly associated with the chemical reagent **5-Bromo-1,4-benzodioxane** in chemical databases. However, the scope of this request for an in-depth technical guide, including signaling pathways and detailed experimental methodologies, strongly suggests an interest in a pharmacologically active substance. Gestodene, a synthetic progestogen with the CAS number 60282-87-3, aligns with these requirements. This guide will therefore focus on Gestodene. A summary of the available information for **5-Bromo-1,4-benzodioxane** is provided at the end of this document for clarity.

Gestodene (CAS: 60282-87-3)

Gestodene is a potent synthetic progestogen belonging to the third generation of progestins.^[1] It is a key active ingredient in numerous combination oral contraceptive pills and is also utilized in menopausal hormone therapy.^[2] First synthesized in 1975, it was introduced for medical use in 1987.^[2] Gestodene is recognized for its high progestational potency, allowing for its use at very low dosages.^[2]^[3]

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of Gestodene.

Property	Value	Source(s)
IUPAC Name	(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one	[2][4]
Molecular Formula	C ₂₁ H ₂₆ O ₂	[4][5]
Molecular Weight	310.4 g/mol	[4][5]
Exact Mass	310.193280068 g/mol	[4][5]
Melting Point	197.9 °C	[2]
Bioavailability	~96%	[2]
Protein Binding	98% (64% to SHBG, 34% to albumin)	[2]
Elimination Half-Life	12-15 hours	[2]
Metabolism	Liver (reduction, hydroxylation)	[2]
Excretion	Urine	[2]

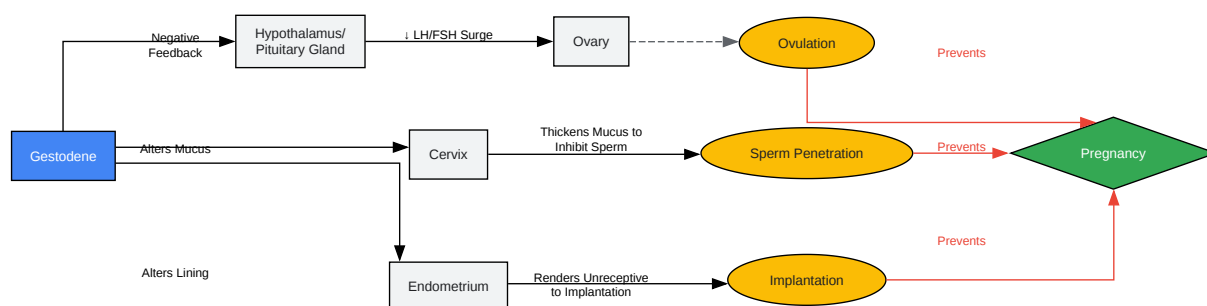
Mechanism of Action

Gestodene's primary application is as a contraceptive, where it functions through a multifaceted mechanism of action by acting as an agonist of the progesterone receptor.[1][2] This interaction mimics the effects of natural progesterone, leading to the prevention of pregnancy through three main pathways:

- **Inhibition of Ovulation:** Gestodene suppresses the mid-cycle surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[1][6] This hormonal suppression prevents the maturation and release of an egg from the ovaries.[6]
- **Alteration of Cervical Mucus:** It induces changes in the cervical mucus, making it thicker and more viscous.[1][6] This altered consistency creates a barrier that is difficult for sperm to penetrate, thereby reducing the likelihood of fertilization.[1]

- Endometrial Modification: Gestodene alters the endometrium (the lining of the uterus), making it unreceptive to the implantation of a fertilized egg.[1][6]

These combined actions make Gestodene a highly effective component of oral contraceptives. [6]



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Caption: Mechanism of action of Gestodene in preventing pregnancy.

Hazards and Toxicological Profile

While generally well-tolerated, Gestodene, particularly in combination with an estrogen, is associated with a range of potential side effects and hazards.

Hazard Category	Examples	Source(s)
Common Side Effects	Nausea, vomiting, headaches, breast tenderness, mood changes, changes in body weight, changes in libido, irregular menstrual bleeding.	[2] [4] [7]
Serious Risks	Venous Thromboembolism (VTE): Increased risk of blood clots, deep vein thrombosis (DVT), and pulmonary embolism (PE). Women taking oral contraceptives with gestodene are reported to have a 5.6 times higher risk of VTE than non-users.	[2] [7] [8]
Arterial Thrombosis: Increased risk of myocardial infarction and stroke.	[4] [7]	
Carcinogenicity: Suspected of causing cancer (GHS classification).	[9]	
Reproductive Toxicity: May damage fertility or the unborn child (GHS classification).	[9]	
Liver Problems: Rare instances of impaired liver function.	[7]	
Hypertension: Potential for increased blood pressure.	[7]	
Environmental Hazards	Very toxic to aquatic life with long-lasting effects.	[9]

Experimental Protocols

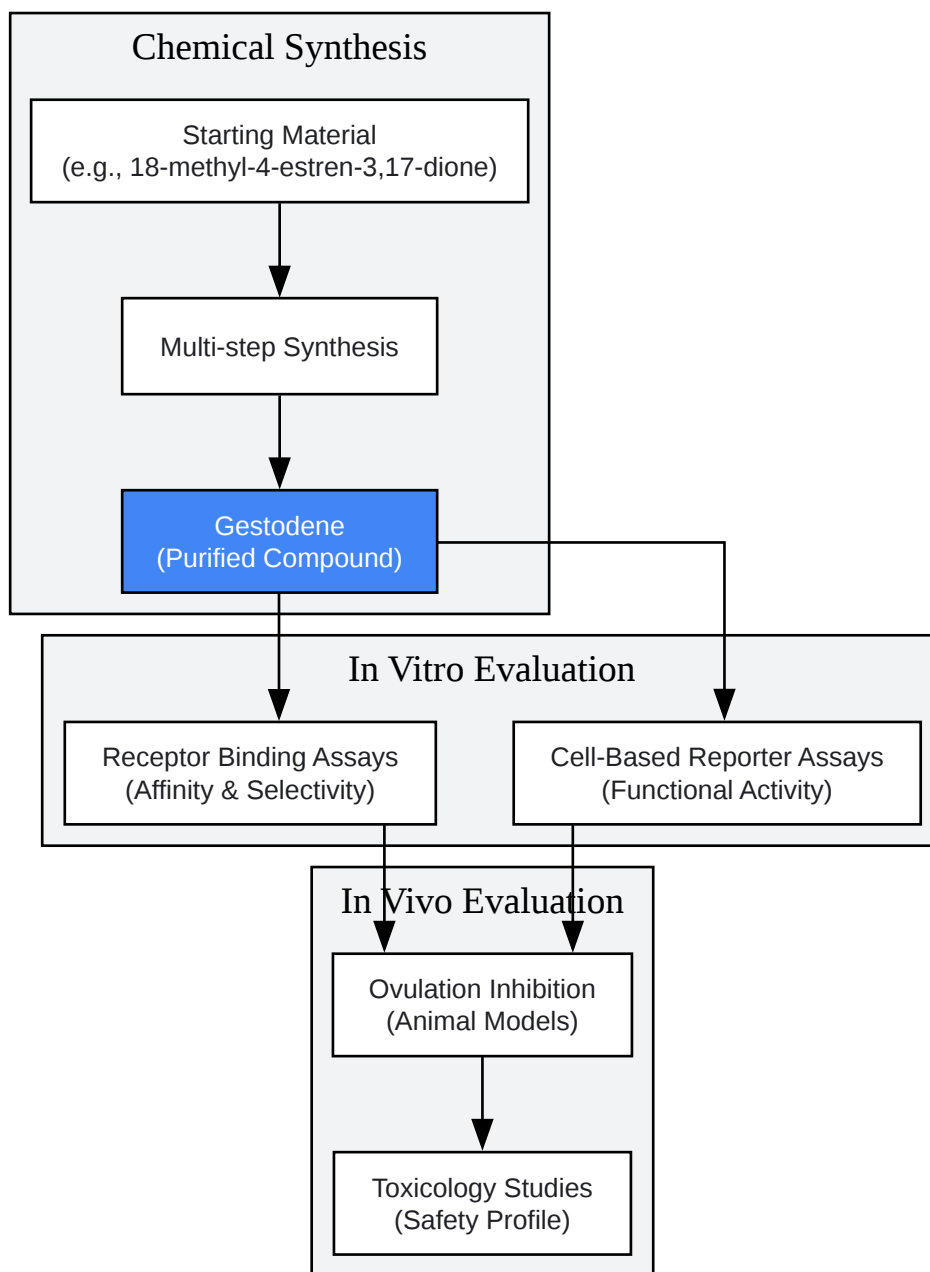
Detailed, step-by-step experimental protocols for Gestodene are proprietary and not available in the public domain. However, based on its known synthesis and biological function, a general workflow for its development and evaluation can be outlined.

Synthesis: The synthesis of Gestodene can be accomplished through several methods, often starting from 18-methyl-4-estren-3,17-dione.^[10]^[11] One reported method involves a five-step process that includes the selective protection of the C-3 carbonyl group and the installation of a phenylsulfoxide group at the C-16 position.^[11]

Biological Evaluation Workflow: The biological activity of a synthetic progestin like Gestodene would be assessed through a series of in vitro and in vivo experiments.

- In Vitro Assays:
 - Receptor Binding Assays: To determine the affinity and selectivity of Gestodene for the progesterone receptor and other steroid receptors (e.g., androgen, glucocorticoid receptors). This would involve competitive binding experiments using radiolabeled ligands and purified receptor proteins.
 - Cell-Based Reporter Gene Assays: To measure the functional agonist or antagonist activity of Gestodene at the progesterone receptor. This involves transfecting cells with a progesterone receptor expression vector and a reporter gene construct that is activated by receptor binding.
- In Vivo Animal Studies:
 - Ovulation Inhibition Assays: To determine the dose of Gestodene required to inhibit ovulation in animal models (e.g., rats or rabbits). This is a key measure of its contraceptive potency. The oral dosage of gestodene required for ovulation inhibition in women is reported to be 30 or 40 µg per day.^[2]
 - Uterine Histology: To assess the effects of Gestodene on the endometrial lining of the uterus in animal models, confirming its ability to create an unreceptive environment for implantation.

- Toxicology Studies: To evaluate the short-term and long-term safety of Gestodene, including assessments of carcinogenicity and reproductive toxicity, as indicated by its GHS hazard classifications.[9]



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Caption: General experimental workflow for a synthetic progestin.

Summary: 5-Bromo-1,4-benzodioxane (CAS: 58328-39-5)

As noted, the CAS number 58328-39-5 corresponds to **5-Bromo-1,4-benzodioxane**. This compound is a chemical intermediate and not a therapeutic agent.

Properties and Hazards

Property	Value	Source(s)
Synonyms	5-Bromo-2,3-dihydro-1,4-benzodioxine	[12][13]
Molecular Formula	C ₈ H ₇ BrO ₂	[12][14]
Molecular Weight	215.04 g/mol	[12][14]
Appearance	Solid	[12][14]
Primary Use	Reagent in chemical synthesis, such as in the preparation of kinase M2 activators for cancer therapy.	[12]
Hazards	GHS Classification: Acute toxicity, Oral (Category 4). Hazard Statements: H302 (Harmful if swallowed).	[12][14]

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- To cite this document: BenchChem. [An In-depth Technical Guide to Gestodene: Properties, Mechanism of Action, and Hazards]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1288183#cas-number-58328-39-5-properties-and-hazards]

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